molecular formula C19H18ClFN2O3S B12480014 4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide

4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide

Cat. No.: B12480014
M. Wt: 408.9 g/mol
InChI Key: XUXCUJYBPNTDDZ-UHFFFAOYSA-N
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Description

4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide is a complex organic compound with a unique structure that includes a furan ring, a benzenesulfonamide group, and a chlorofluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide typically involves multiple steps, including the formation of the furan ring, the introduction of the chlorofluorophenyl group, and the attachment of the benzenesulfonamide moiety. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorofluorophenyl Group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the Benzenesulfonamide Group: This can be done through nucleophilic substitution reactions, where the sulfonamide group is introduced using reagents like sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates. The use of continuous flow reactors and other advanced technologies can also improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of a nitro group would produce an amine.

Scientific Research Applications

4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Biology: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Materials Science: The unique structure of this compound makes it suitable for use in the development of new materials with specific properties.

    Industry: It can be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[2-({[5-(3-Chloro-4-fluorophenyl)furan-2-yl]methyl}amino)ethyl]benzenesulfonamide is unique due to the presence of the furan ring and the chlorofluorophenyl group, which confer specific chemical and biological properties that are not found in similar compounds.

Properties

Molecular Formula

C19H18ClFN2O3S

Molecular Weight

408.9 g/mol

IUPAC Name

4-[2-[[5-(3-chloro-4-fluorophenyl)furan-2-yl]methylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C19H18ClFN2O3S/c20-17-11-14(3-7-18(17)21)19-8-4-15(26-19)12-23-10-9-13-1-5-16(6-2-13)27(22,24)25/h1-8,11,23H,9-10,12H2,(H2,22,24,25)

InChI Key

XUXCUJYBPNTDDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCNCC2=CC=C(O2)C3=CC(=C(C=C3)F)Cl)S(=O)(=O)N

Origin of Product

United States

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